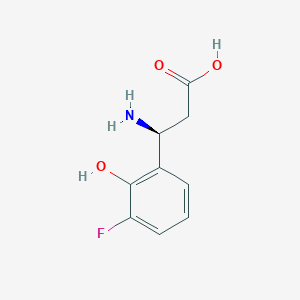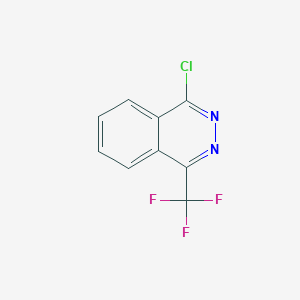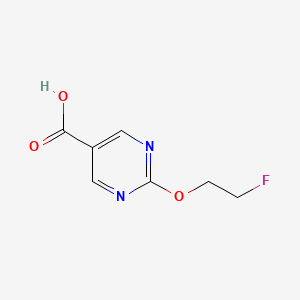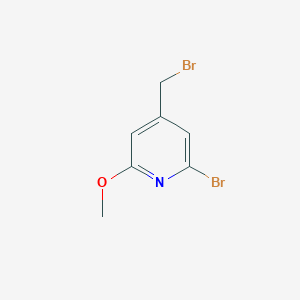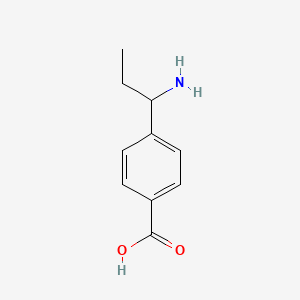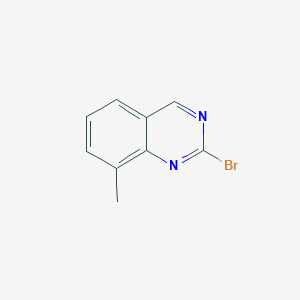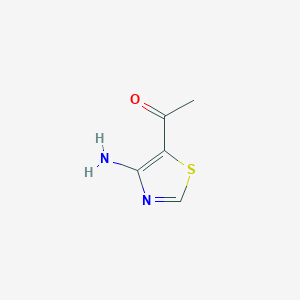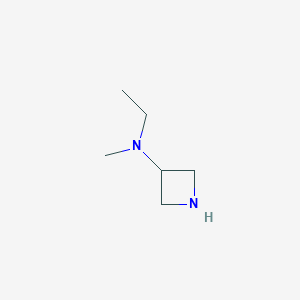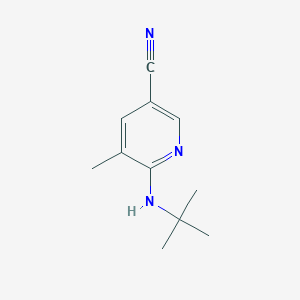
6-(tert-Butylamino)-5-methylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(tert-Butylamino)-5-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of a tert-butylamino group and a methyl group attached to the nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butylamino)-5-methylnicotinonitrile typically involves the reaction of 6-chloronicotinonitrile with tert-butylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the substitution of the chlorine atom with the tert-butylamino group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butylamino)-5-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
6-(tert-Butylamino)-5-methylnicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-(tert-Butylamino)-5-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Uniqueness
6-(tert-Butylamino)-5-methylnicotinonitrile is unique due to its specific structural features, such as the presence of both a tert-butylamino group and a methyl group on the nicotinonitrile core. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H15N3 |
|---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
6-(tert-butylamino)-5-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H15N3/c1-8-5-9(6-12)7-13-10(8)14-11(2,3)4/h5,7H,1-4H3,(H,13,14) |
InChI Key |
YEZJPHODUBXZGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NC(C)(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloroimidazo[1,2-a]pyridin-8-amine](/img/structure/B13023465.png)

![3-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13023476.png)
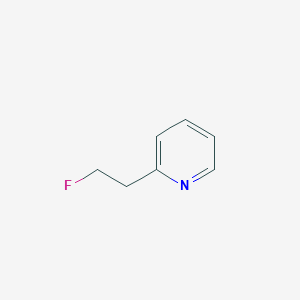
![3-Bromo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine](/img/structure/B13023488.png)
